2',4',6'-Trihydroxyacetophenone monohydrate

Catalog No.
S1896765
CAS No.
249278-28-2
M.F
C8H10O5
M. Wt
186.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',4',6'-Trihydroxyacetophenone monohydrate

CAS Number

249278-28-2

Product Name

2',4',6'-Trihydroxyacetophenone monohydrate

IUPAC Name

1-(2,4,6-trihydroxyphenyl)ethanone;hydrate

Molecular Formula

C8H10O5

Molecular Weight

186.16 g/mol

InChI

InChI=1S/C8H8O4.H2O/c1-4(9)8-6(11)2-5(10)3-7(8)12;/h2-3,10-12H,1H3;1H2

InChI Key

GDSIBPPJKSBCMF-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=C(C=C1O)O)O.O

Canonical SMILES

CC(=O)C1=C(C=C(C=C1O)O)O.O

2',4',6'-Trihydroxyacetophenone monohydrate is a chemical compound with the molecular formula C₈H₈O₄·H₂O, commonly referred to as 2',4',6'-Trihydroxyacetophenone. It is a derivative of acetophenone and features three hydroxyl groups located at the 2, 4, and 6 positions of the aromatic ring. This compound is often utilized in various scientific applications due to its unique chemical properties and biological activities.

The compound has a molecular weight of approximately 186.16 g/mol and is known for its high solubility in water, making it suitable for a range of laboratory applications. Its structure includes multiple functional groups that contribute to its reactivity and interactions with other molecules .

The primary mechanism of action for THAP lies in its role as a matrix in MALDI []. During MALDI analysis, THAP interacts with the analyte molecule through hydrogen bonding and other interactions, facilitating its absorption of laser energy and subsequent ionization. This allows the analyte to be detected and analyzed by the mass spectrometer [].

Matrix-Assisted Laser Desorption/Ionization (MALDI) Analysis

THAP monohydrate finds its primary application in scientific research as a matrix for MALDI mass spectrometry [, , ]. MALDI is a soft ionization technique widely used for analyzing biomolecules like carbohydrates, peptides, and glycans. THAP monohydrate's effectiveness lies in its ability to facilitate the desorption and ionization of these molecules, allowing for their detection and characterization by the mass spectrometer [, ].

Research has shown THAP monohydrate to be particularly useful for analyzing acidic glycans and glycopeptides in negative ion mode [, ]. This makes it a valuable tool for studying the structure and function of these complex carbohydrates, which play essential roles in various biological processes [].

Here are some additional points to consider:

  • THAP monohydrate is known for its good sensitivity and ability to generate high-quality mass spectra [].
  • Compared to other MALDI matrices, THAP monohydrate can offer improved signal intensity and resolution for certain analytes [].
  • The specific properties of THAP monohydrate as a MALDI matrix are still being explored and optimized for different applications [].

Other Potential Applications

While MALDI analysis is the primary research application of THAP monohydrate, there's limited research suggesting its potential in other areas:

  • Biological Activity: Some studies have investigated the potential biological activity of THAP itself. For instance, research in animal models suggests THAP may enhance cholesterol metabolism []. However, more research is needed to understand its potential therapeutic applications.
Due to its hydroxyl groups. Notably, it can undergo:

  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Oxidation: The phenolic hydroxyl groups can be oxidized to form quinones.
  • Acylation: The compound can react with acyl chlorides to introduce additional acyl groups.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .

Research has demonstrated that 2',4',6'-Trihydroxyacetophenone exhibits various biological activities:

  • Cholesterol Regulation: In animal models, it has been shown to enhance the activity of cholesterol 7 alpha-hydroxylase (CYP7A1), an enzyme involved in cholesterol metabolism .
  • Antioxidant Properties: The compound possesses antioxidant capabilities, which can help mitigate oxidative stress in biological systems.
  • Antimicrobial Activity: Some studies suggest that it may exhibit antimicrobial properties, although further investigation is needed to fully understand its efficacy against specific pathogens .

Several methods have been developed for synthesizing 2',4',6'-Trihydroxyacetophenone monohydrate:

  • Hydroxylation of Acetophenone: This method involves the selective hydroxylation of acetophenone using reagents such as hydrogen peroxide or peracids.
  • Condensation Reactions: The compound can be synthesized through condensation reactions involving phloroglucinol derivatives and acetophenone.
  • Chemical Modification of Phloroglucinol: Starting from phloroglucinol, acetophenone can be introduced through acylation processes.

These synthetic routes allow for the production of the compound in varying purities and yields depending on the conditions employed .

2',4',6'-Trihydroxyacetophenone monohydrate has several applications across different fields:

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): It is frequently used as a matrix for analyzing acidic glycans, glycopeptides, and other biomolecules due to its ability to facilitate ionization without significant fragmentation .
  • Pharmaceutical Research: Its biological activity makes it a candidate for further research in drug development, particularly in cholesterol regulation and antioxidant therapies.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including flavonoids and other phenolic derivatives .

Interaction studies involving 2',4',6'-Trihydroxyacetophenone have revealed important insights into its behavior in biological systems:

  • Enzyme Interactions: Studies indicate that this compound may interact with various enzymes, influencing metabolic pathways related to cholesterol and lipid metabolism.
  • Binding Affinity: Research into its binding affinity with proteins suggests potential roles in modulating protein function or stability .
  • Cellular Studies: Investigations into its effects on cell viability and proliferation highlight its potential therapeutic applications, although more extensive studies are required to confirm these effects .

Several compounds share structural similarities with 2',4',6'-Trihydroxyacetophenone. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
PhloroglucinolContains three hydroxyl groups on a benzene ringPrecursor to many phenolic compounds
ResorcinolContains two hydroxyl groups on adjacent carbonsUsed in resin production and as an antiseptic
4-HydroxyacetophenoneContains one hydroxyl group at the para positionExhibits different biological activities
3-HydroxyflavoneContains a flavonoid structure with one hydroxyl groupKnown for strong antioxidant properties

The uniqueness of 2',4',6'-Trihydroxyacetophenone lies in its specific arrangement of hydroxyl groups and its dual role as both a synthetic intermediate and a biologically active compound. Its application as a matrix in mass spectrometry further distinguishes it from similar compounds .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

186.05282342 g/mol

Monoisotopic Mass

186.05282342 g/mol

Heavy Atom Count

13

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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